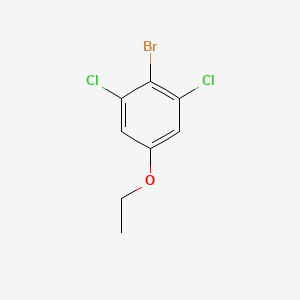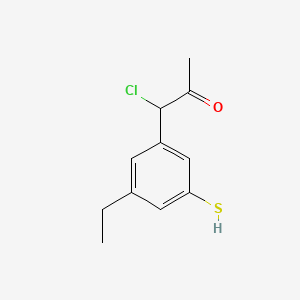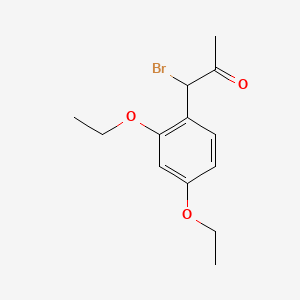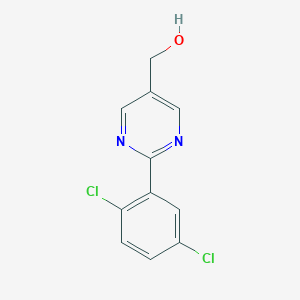
2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.10 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methanol group at the 5-position. It is used primarily in laboratory research and the manufacture of various substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,5-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,5-Dichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,5-Dichlorophenyl)pyrimidine.
Substitution: 2-(2,5-Diaminophenyl)pyrimidine-5-methanol.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)pyrimidine-5-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to bind with high affinity to certain proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
- 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol
- 2-(3,5-Dichlorophenyl)pyrimidine-5-methanol
Uniqueness
2-(2,5-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 5-position of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H8Cl2N2O |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
[2-(2,5-dichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-1-2-10(13)9(3-8)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2 |
Clé InChI |
QPUBQSKNKUATLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


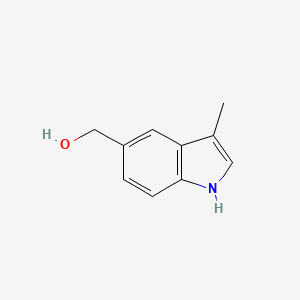

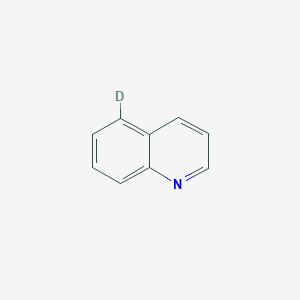


![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
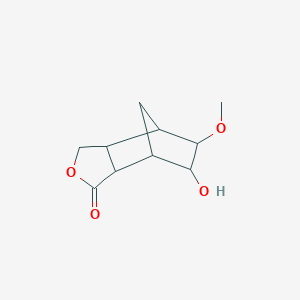
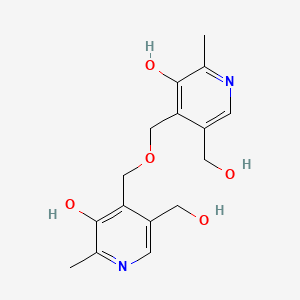
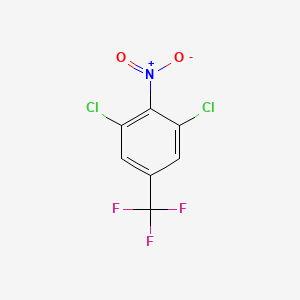
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)

